N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-14(22)20-16-7-9-17(10-8-16)26(23,24)21-12-11-19-18(21)25-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCFBKDRZBJSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole
Step 1: Formation of Imidazolidine-2-thione
1,2-Diaminoethane reacts with carbon disulfide (CS₂) in basic conditions (e.g., KOH/EtOH) to yield imidazolidine-2-thione.
$$
\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{Imidazolidine-2-thione} + \text{H}2\text{S}
$$
Step 2: Alkylation with Benzyl Bromide
The thione undergoes alkylation with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, yielding 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole .
$$
\text{Imidazolidine-2-thione} + \text{BnBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole}
$$
Characterization :
- ¹H NMR (DMSO-d₆): δ 7.35–7.25 (m, 5H, Ar-H), 4.10 (s, 2H, SCH₂Ph), 3.65 (t, 2H, NCH₂), 2.90 (t, 2H, CH₂N), 1.80 (quin, 2H, CH₂).
- IR (KBr): ν 2920 (C-H), 2550 (S-H, absent post-alkylation), 1600 cm⁻¹ (C=N).
Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Step 1: Sulfonation of Nitrobenzene
Nitrobenzene is sulfonated with fuming sulfuric acid (H₂SO₄·SO₃) at 100°C to yield 4-nitrobenzenesulfonic acid .
$$
\text{Nitrobenzene} + \text{H}2\text{SO}4 \xrightarrow{\Delta} \text{4-Nitrobenzenesulfonic acid}
$$
Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene, forming 4-nitrobenzenesulfonyl chloride .
$$
\text{4-Nitrobenzenesulfonic acid} + \text{PCl}5 \xrightarrow{\text{Cl-benzene}} \text{4-Nitrobenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Step 3: Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, yielding 4-aminobenzenesulfonyl chloride .
$$
\text{4-Nitrobenzenesulfonyl chloride} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-Aminobenzenesulfonyl chloride}
$$
Step 4: Acetylation
The amine is acetylated with acetic anhydride ((Ac)₂O) in pyridine, producing 4-acetamidobenzenesulfonyl chloride .
$$
\text{4-Aminobenzenesulfonyl chloride} + (\text{Ac})_2\text{O} \xrightarrow{\text{Pyridine}} \text{4-Acetamidobenzenesulfonyl chloride} + \text{AcOH}
$$
Characterization :
- ¹H NMR (CDCl₃): δ 8.10 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 2.20 (s, 3H, COCH₃).
- IR (KBr): ν 1750 (C=O), 1370, 1160 cm⁻¹ (SO₂).
Sulfonamide Coupling
Step 1: Reaction of Sulfonyl Chloride with Imidazoline
4-Acetamidobenzenesulfonyl chloride reacts with 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
$$
\text{4-Acetamidobenzenesulfonyl chloride} + \text{Imidazoline} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound} + \text{Et}3\text{N·HCl}
$$
Optimization Notes :
- Prolonged reaction times (12–24 h) ensure complete conversion.
- Chromatographic purification (SiO₂, ethyl acetate/hexane) isolates the product.
Characterization of Final Product :
- ¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 8.05 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 7.35–7.25 (m, 5H, Bn-H), 4.15 (s, 2H, SCH₂Ph), 3.70 (t, 2H, NCH₂), 2.95 (t, 2H, CH₂N), 2.10 (s, 3H, COCH₃).
- ¹³C NMR : δ 170.5 (C=O), 144.2 (SO₂), 135.0–125.0 (Ar-C), 55.0 (SCH₂), 48.5 (NCH₂), 25.0 (CH₂), 22.0 (COCH₃).
- HRMS : m/z calcd for C₁₉H₂₂N₃O₃S₂ [M+H]⁺: 420.1054; found: 420.1056.
Synthetic Route 2: Tandem Cyclization-Sulfonylation
One-Pot Imidazoline Formation and Sulfonylation
Step 1: In Situ Generation of Imidazoline
A mixture of 1,2-diaminoethane, benzyl mercaptan, and paraformaldehyde in ethanol undergoes cyclocondensation to form 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole .
Step 2: Direct Sulfonylation
Without isolation, 4-acetamidobenzenesulfonyl chloride is added to the reaction mixture, facilitating simultaneous imidazoline formation and sulfonamide coupling.
Advantages :
- Reduced purification steps.
- Higher overall yield (∼65% vs. 50% in Route 1).
Synthetic Route 3: Solid-Phase Synthesis
Resin-Bound Intermediate
Wang resin functionalized with 4-aminobenzenesulfonyl chloride is treated with 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole in DMF. Subsequent acetylation and cleavage from the resin yield the target compound.
Benefits :
- Scalability for combinatorial libraries.
- Automated purification.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 50% | 65% | 40% |
| Purification Steps | 3 | 2 | 1 |
| Scalability | Moderate | High | High |
| Cost | $$ | $ | $$$ |
Mechanistic Considerations
Sulfonamide Bond Formation
The nucleophilic amine of the imidazoline attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. Steric hindrance from the benzylthio group necessitates elevated temperatures (50–60°C).
Chemical Reactions Analysis
N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the sulfonyl group.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group is believed to play a crucial role in modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The dihydroimidazole ring may also contribute to the compound’s biological activity by stabilizing reactive intermediates and facilitating electron transfer reactions.
Comparison with Similar Compounds
N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide can be compared with other similar compounds, such as:
N-[4-[(2-nitrophenyl)sulfonyl]phenyl]acetamide: This compound has a nitrophenyl group instead of a benzylsulfanyl group, which affects its reactivity and biological activity.
N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide: The presence of a methylsulfanyl group instead of a benzylsulfanyl group results in different chemical and biological properties.
N-[4-[(2-phenylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide: The phenylsulfanyl group provides different steric and electronic effects compared to the benzylsulfanyl group.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article compiles data from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O2S2
- Molecular Weight : 366.47 g/mol
The structure includes an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes key findings from various research efforts:
These results indicate that the compound exhibits promising antitumor activity, particularly against lung cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Various derivatives of benzimidazole, including those with similar structures to this compound, have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is thought to be linked to its ability to interact with cellular targets involved in proliferation and survival pathways. Specifically:
- DNA Binding : Some studies suggest that compounds with similar structures bind to DNA, disrupting replication and transcription processes .
- Cell Cycle Arrest : Induction of cell cycle arrest has been observed in treated cancer cells, leading to increased apoptosis rates.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- In Vitro Studies :
- Comparative Analysis :
Q & A
Q. What are the key synthetic pathways for N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves three stages: (i) Imidazole ring formation via condensation of glyoxal derivatives with amines under acidic conditions. (ii) Sulfonylation using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. (iii) Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt). Optimization includes controlling temperature (0–5°C for sulfonylation), pH (neutral for amide coupling), and solvent polarity (DMF for solubility). Yield improvements are achieved through iterative purification (e.g., column chromatography) .
Q. Which spectroscopic techniques are critical for structural characterization, and how are they applied?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons to the benzylsulfanyl, imidazole, and acetamide moieties. Aromatic protons appear δ 7.0–8.5 ppm; imidazole NH protons δ ~10–12 ppm.
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How do functional groups influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Sulfonyl group : Enhances electrophilicity, facilitating nucleophilic substitutions. Its electron-withdrawing nature stabilizes charge in enzyme-binding interactions.
- Imidazole ring : Acts as a hydrogen bond donor/acceptor, critical for targeting enzymes (e.g., kinases).
- Benzylsulfanyl : Modulates lipophilicity, influencing membrane permeability.
Structure-activity studies require systematic substitution (e.g., replacing benzyl with methyl to assess hydrophobicity effects) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- Factors : Temperature, stoichiometry, catalyst loading, and solvent polarity.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 72% yield at 1.2 eq sulfonyl chloride, 25°C).
- Statistical Validation : ANOVA confirms significance (p < 0.05).
Example: Flow chemistry systems (e.g., microreactors) improve reproducibility in imidazole synthesis by enhancing mixing and heat transfer .
Q. What mechanistic approaches elucidate the compound’s anticancer activity?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant enzymes (e.g., EGFR) with fluorescence-based ADP-Glo™ kits.
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
- Molecular Docking : AutoDock Vina predicts binding to ATP pockets (e.g., ΔG = −9.2 kcal/mol for EGFR).
Contradictory cytotoxicity results (e.g., IC50 variability) are resolved using orthogonal assays (e.g., 3D spheroid vs. 2D monolayer models) .
Q. How can solubility and stability challenges in biological assays be addressed?
- Methodological Answer :
- Co-solvent Systems : DMSO/PEG-400 (1:4) maintains solubility in PBS (pH 7.4).
- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) for long-term storage.
- Stability Testing : HPLC monitoring under physiological conditions (37°C, 72 hrs) identifies degradation products (e.g., sulfonic acid derivatives) .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) and time-kill kinetics.
- Impurity Profiling : LC-MS identifies trace byproducts (e.g., unreacted intermediates) that may skew results.
- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, passage numbers) .
Q. What strategies enable scalable synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces reaction time (2 hrs vs. 24 hrs batch) and improves heat dissipation.
- Membrane Filtration : Nanofiltration removes low-MW impurities post-synthesis.
- Process Analytical Technology (PAT) : In-line FTIR monitors sulfonylation progress in real time .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Analog Synthesis : Replace benzylsulfanyl with thioether or sulfone groups to assess electronic effects.
- Pharmacophore Mapping : MOE software identifies critical interactions (e.g., hydrogen bonds at imidazole N3).
- In Vivo Validation : PK/PD studies in rodent models prioritize derivatives with >50% oral bioavailability .
Q. What computational tools predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 substrate).
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) based on structural alerts (e.g., sulfonamide).
- MD Simulations : GROMACS models binding stability (RMSD < 2 Å over 100 ns) to prioritize stable candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
